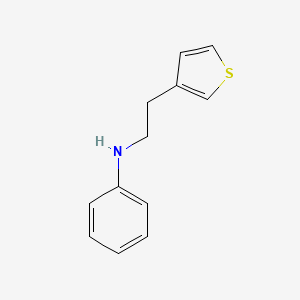
Phenyl-(2-thiophen-3-yl-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl-(2-thiophen-3-yl-ethyl)-amine is a compound that belongs to the class of heterocyclic amines. It features a phenyl group attached to a thiophene ring via an ethylamine linkage. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-(2-thiophen-3-yl-ethyl)-amine typically involves the reaction of 2-thiophen-3-yl-ethylamine with a phenyl halide under basic conditions. Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and the reaction is often carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of thiophene derivatives often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or nickel complexes are frequently used. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Phenyl-(2-thiophen-3-yl-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K2CO3.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl-(2-thiophen-3-yl-ethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of Phenyl-(2-thiophen-3-yl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A simple amine with a phenyl group attached to an ethylamine chain.
Thiophene-2-ethylamine: An amine with a thiophene ring attached to an ethylamine chain.
Phenylthiophene: A compound with a phenyl group directly attached to a thiophene ring.
Uniqueness
Phenyl-(2-thiophen-3-yl-ethyl)-amine is unique due to the presence of both a phenyl group and a thiophene ring connected via an ethylamine linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
N-(2-thiophen-3-ylethyl)aniline |
InChI |
InChI=1S/C12H13NS/c1-2-4-12(5-3-1)13-8-6-11-7-9-14-10-11/h1-5,7,9-10,13H,6,8H2 |
InChI Key |
NPENQMDRTBIDSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















